molecular formula C9H10N2O2 B13520123 Methyl 3-carbamimidoylbenzoate

Methyl 3-carbamimidoylbenzoate

Cat. No.: B13520123
M. Wt: 178.19 g/mol
InChI Key: PRAYXRLPTMXYEZ-UHFFFAOYSA-N
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Description

Methyl 3-carbamimidoylbenzoate is an organic compound with the molecular formula C9H10N2O2 It is known for its unique structure, which includes a benzoate ester linked to a carbamimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-carbamimidoylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-aminobenzoate with cyanamide under acidic conditions. The reaction typically proceeds as follows:

  • Methyl 3-aminobenzoate is dissolved in a suitable solvent, such as methanol.
  • Cyanamide is added to the solution.
  • The mixture is heated under reflux for several hours.
  • The product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamimidoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products Formed

    Oxidation: Methyl 3-carboxybenzoate.

    Reduction: Methyl 3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-carbamimidoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-carbamimidoylbenzoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminobenzoate
  • Methyl 3-carboxybenzoate
  • Methyl 3-nitrobenzoate

Uniqueness

Methyl 3-carbamimidoylbenzoate is unique due to the presence of the carbamimidoyl group, which imparts distinct chemical properties and reactivity compared to other benzoate derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 3-carbamimidoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXRLPTMXYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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